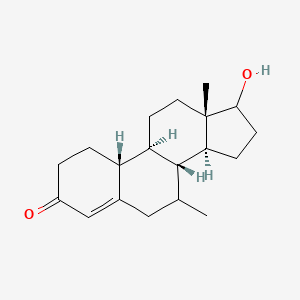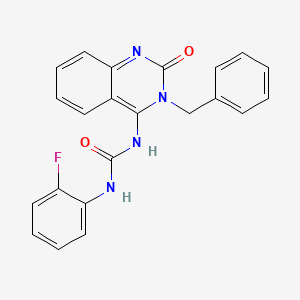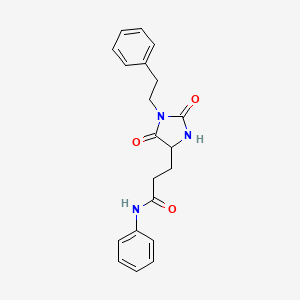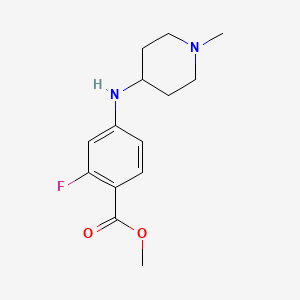
19-Nor-7a-methyltestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Nor-7a-methyltestosterone, also known as 7α-methyl-19-nortestosterone, is a synthetic androgen and anabolic steroid. It is a potent androgen that is resistant to 5α-reductase, an enzyme that converts testosterone into dihydrotestosterone. This resistance results in decreased activity at the prostate, making it advantageous over testosterone-based regimens for long-term treatment or as part of a male contraceptive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Nor-7a-methyltestosterone typically involves the modification of the testosterone molecule. The process includes the introduction of a methyl group at the 7α position and the removal of the 19-methyl group. This can be achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carried out in controlled environments to ensure consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
19-Nor-7a-methyltestosterone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored as a potential male contraceptive and for androgen replacement therapy in hypogonadal men.
Industry: Utilized in the development of new synthetic steroids and hormonal therapies.
Mechanism of Action
19-Nor-7a-methyltestosterone exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body. This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis. The compound also inhibits the release of luteinizing hormone and follicle-stimulating hormone, resulting in decreased testosterone production and spermatogenesis .
Comparison with Similar Compounds
Trestolone (7α-methyl-19-nortestosterone): Similar in structure and function, used in male contraceptive research.
Nandrolone: Another synthetic androgen with similar anabolic properties but different metabolic pathways.
Testosterone: The natural androgen hormone, with broader activity but higher prostate-related side effects.
Uniqueness: 19-Nor-7a-methyltestosterone is unique due to its resistance to 5α-reductase, which reduces its activity at the prostate. This makes it a promising candidate for long-term androgen therapy and male contraception, with potentially fewer side effects compared to other androgens .
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11?,14-,15+,16-,17?,18+,19-/m0/s1 |
InChI Key |
YSGQGNQWBLYHPE-XOGXAEGHSA-N |
Isomeric SMILES |
CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)O |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14120389.png)
![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)


![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)


![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)

![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)
